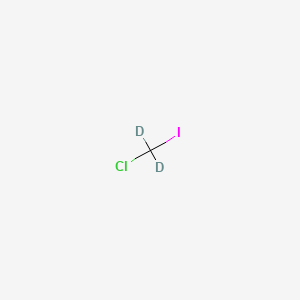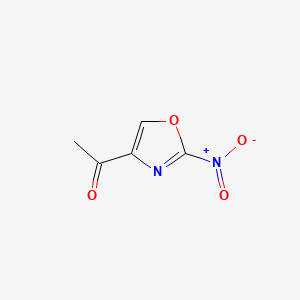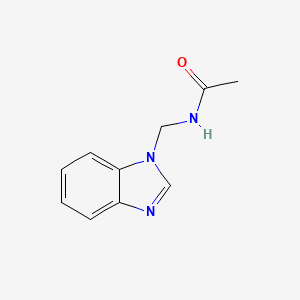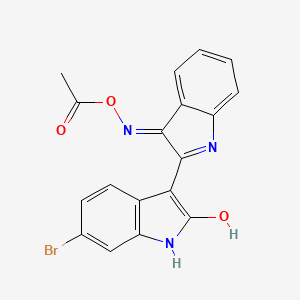![molecular formula C32H47N3O9S B593262 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-氨基-4-羧基丁酰]氨基]-3-(羧甲基氨基)-3-氧代丙基]硫代-14-羟基二十二-4,7,9,11,16,19-己烯酸 CAS No. 1784701-61-6](/img/structure/B593262.png)
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-氨基-4-羧基丁酰]氨基]-3-(羧甲基氨基)-3-氧代丙基]硫代-14-羟基二十二-4,7,9,11,16,19-己烯酸
描述
Maresin conjugates in tissue regeneration 1 (MCTR1) is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA; ) in macrophages at the site of inflammation. DHA is oxidized to maresin 1 (MaR1; ), which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase. MCTR1 accelerates tissue regeneration in planaria (1 and 100 nM). Pretreatment with MCTR1 (50 ng/mouse, i.p.) prior to E. coli administration reduces neutrophil infiltration, shortens the inflammatory resolution period, and increases phagocytosis of E. coli by macrophages. When administered at a dose of 100 ng 12h post E. coli infection in a mouse model of peritonitis, MCTR1 reduces the amount of eicosanoids in the exudate.
科学研究应用
Treatment for Pulmonary Fibrosis
MCTR1 has been found to reverse experimental lung fibrosis in mice . The study found that MCTR1 intervention attenuated inflammation and fibrosis changes induced by bleomycin (BLM), a chemotherapy medication that can cause lung fibrosis . This suggests that MCTR1 may serve as a novel therapeutic strategy for fibrosis-related diseases .
Reduction of Inflammatory Response
MCTR1 has been shown to reduce the inflammatory response in lung tissues . It was found to protect against BLM-induced epithelial cell damage and reversed the epithelial-to-mesenchymal transition phenotype into an epithelial one in lung fibrosis mice . This indicates that MCTR1 could be beneficial in treating conditions characterized by inflammation and tissue damage .
Improvement of Lung Function
Treatment with MCTR1 has been shown to restore lung function in mice with BLM-induced lung dysfunction . This suggests that MCTR1 could potentially be used to improve lung function in patients with lung diseases .
Enhancement of Survival Rate
MCTR1 treatment has been found to significantly enhance the survival rate of mice with BLM-induced lung fibrosis . This indicates that MCTR1 could potentially improve the prognosis of patients with fibrosis-related diseases .
Resolution of Lipopolysaccharide-Induced Lung Injury
MCTR1 has been found to enhance the resolution of lipopolysaccharide-induced lung injury through STAT6-mediated resident M2 alveolar macrophage polarization in mice . This suggests that MCTR1 could potentially be used to treat lung injuries caused by bacterial infections .
Reduction of Neutrophil Numbers
MCTR1 treatment has been shown to decrease neutrophil numbers in mice with lipopolysaccharide-induced lung injury . This indicates that MCTR1 could potentially be used to modulate the immune response in conditions characterized by excessive neutrophil infiltration .
属性
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKIASJHFGEAN-CPMAONNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)



![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)



